molecular formula C20H21FN2O2 B026223 Citalopram N-oxide CAS No. 63284-72-0

Citalopram N-oxide

Cat. No. B026223
CAS RN: 63284-72-0
M. Wt: 340.4 g/mol
InChI Key: DIOGFDCEWUUSBQ-UHFFFAOYSA-N
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Description

Citalopram N-oxide is a derivative of Citalopram . Citalopram is a selective inhibitor of the 5-hydroxytryptamine transporter (serotonin) and therefore is a potent and selective serotonin reuptake inhibitor .


Molecular Structure Analysis

The molecular formula of Citalopram N-oxide is C20H21FN2O2 . Its molecular weight is 340.39 . The IUPAC name is 3-[5-cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropanamine oxide .


Physical And Chemical Properties Analysis

Citalopram N-oxide has a molecular weight of 340.39 . Its molecular formula is C20H21FN2O2 . The exact physical properties such as melting point, boiling point, and solubility are not specified in the retrieved data.

Scientific Research Applications

Neuroscience

Citalopram N-oxide: has been implicated in studies exploring its neuroprotective effects. Research suggests that it may play a role in protecting against abnormal amyloid precursor protein (APP) processing and amyloid beta-induced toxicities, which are significant factors in Alzheimer’s disease . This includes potential benefits in mitochondrial dynamics, biogenesis, mitophagy, and synaptic functions.

Pharmacology

In pharmacology, Citalopram N-oxide is a metabolite of the antidepressant drug citalopram. It retains some selective serotonin reuptake inhibitor (SSRI) activity, which is crucial for its antidepressant effects. The metabolite is part of the body’s process of metabolizing citalopram, and understanding its role can help in optimizing therapeutic strategies for treating depression .

Environmental Science

Citalopram N-oxide: is also studied in the context of environmental science. As an emerging pollutant, citalopram and its metabolites, including N-oxide, have been detected in aquatic environments. Studies focus on their formation during water treatment processes and their potential toxic effects on aquatic life .

Clinical Research

In clinical research, Citalopram N-oxide is part of investigations into the efficacy of citalopram in treating major depressive disorders. Understanding the metabolism of citalopram, including the formation of N-oxide, can provide insights into individual responses to the medication and help tailor personalized treatment plans .

Biochemistry

From a biochemical perspective, Citalopram N-oxide is involved in the study of drug metabolism and action. The N-oxidation of citalopram to form N-oxide is a metabolic pathway that can influence the drug’s pharmacokinetics and pharmacodynamics. This knowledge is essential for developing safer and more effective medications .

Toxicology

Lastly, in the field of toxicology, Citalopram N-oxide is relevant in the study of drug overdose and cardiac toxicity. Understanding the toxicological profile of citalopram and its metabolites, including N-oxide, is crucial for assessing risks and managing cases of overdose .

Safety And Hazards

Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas .

Future Directions

Citalopram oxidation was examined during sodium hypochlorite and chlorine dioxide chlorination processes since conventional wastewater treatment plants cannot remove citalopram effectively . This suggests that future research could focus on improving wastewater treatment methods to effectively remove Citalopram and its derivatives.

properties

IUPAC Name

3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20/h4-9,12H,3,10-11,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOGFDCEWUUSBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50435141
Record name Citalopram N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Citalopram N-oxide

CAS RN

63284-72-0
Record name Citalopram N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63284-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Citalopram N-oxide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Citalopram N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 63284-72-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CITALOPRAM N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E2C7VT4RR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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